2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid
CAS No.: 505054-60-4
Cat. No.: VC8416191
Molecular Formula: C11H7F3N2O2S2
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 505054-60-4 |
|---|---|
| Molecular Formula | C11H7F3N2O2S2 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C11H7F3N2O2S2/c12-11(13,14)8-4-6(7-2-1-3-19-7)15-10(16-8)20-5-9(17)18/h1-4H,5H2,(H,17,18) |
| Standard InChI Key | JISYUXULRDZARX-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CSC(=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F |
Introduction
2-((4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid is a complex organic compound with a molecular formula of C11H7F3N2O2S2 and a molecular weight of approximately 320.311 g/mol . This compound is also known by its CAS number, 505054-60-4, and other synonyms such as 2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid .
Synthesis and Preparation
While specific synthesis methods for 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from thiophene and pyrimidine derivatives. These processes typically require careful control of reaction conditions to ensure high yields and purity.
Research Findings and Future Directions
Given the lack of specific research findings on 2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetic acid, future studies could focus on its synthesis optimization, biological activity screening, and potential applications in pharmaceuticals or materials science. The compound's unique structure suggests it might have interesting properties worth exploring further.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume